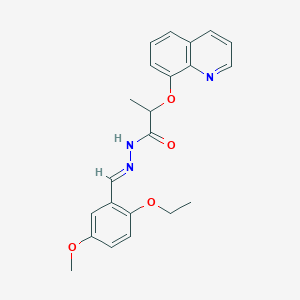
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide, also known as EMQ, is a newly synthesized compound that has gained attention in the scientific community due to its potential therapeutic applications. EMQ belongs to the class of hydrazide derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has also been found to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has several advantages for lab experiments. The compound is easy to synthesize and has high purity. N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is also stable under various conditions and can be stored for a long time. However, the limitations of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide include its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide include:
1. Investigating the mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in various diseases.
2. Studying the pharmacokinetics and pharmacodynamics of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in vivo.
3. Developing novel formulations of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in humans.
Conclusion:
In conclusion, N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is a newly synthesized compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound exhibits anti-inflammatory, antioxidant, and antitumor properties and has been extensively studied in various preclinical models. Further research is needed to explore the full potential of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide and develop novel formulations for its use in humans.
Synthesemethoden
The synthesis of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the reaction of 2-ethoxy-5-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of ethanol and sodium hydroxide. The resulting product is then reacted with propanohydrazide to obtain N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide. The purity of N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, N'-(2-ethoxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to exhibit antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. The compound has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer, and has shown promising results.
Eigenschaften
IUPAC Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-28-19-11-10-18(27-3)13-17(19)14-24-25-22(26)15(2)29-20-9-5-7-16-8-6-12-23-21(16)20/h5-15H,4H2,1-3H3,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCZAPSTTOFXTF-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
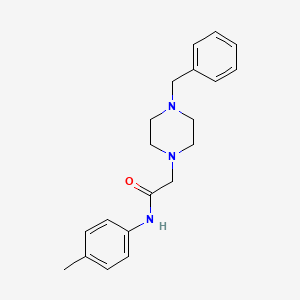

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
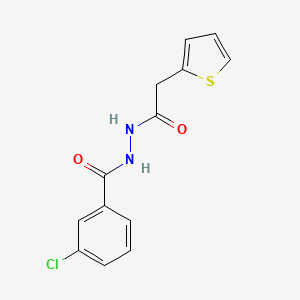

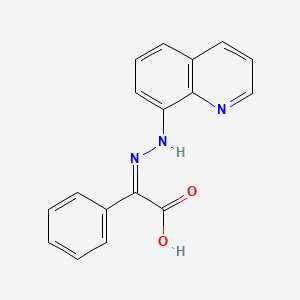
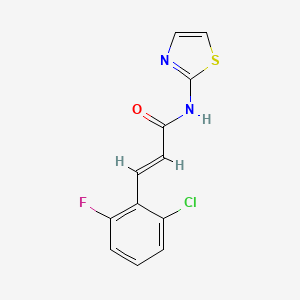
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
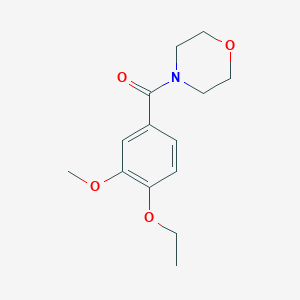
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)